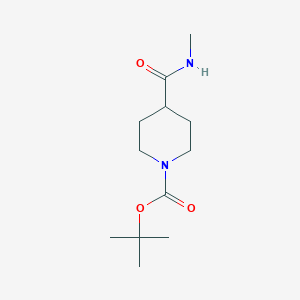

Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-7-5-9(6-8-14)10(15)13-4/h9H,5-8H2,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKSHDLVXHJHKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373783 | |

| Record name | tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544696-01-7 | |

| Record name | tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Boc Protection of 4-Aminopiperidine Derivatives

A foundational step is the synthesis of 1-Boc-4-aminopiperidine , which serves as a precursor for further functionalization.

- Method: React 4-piperidinecarboxamide with di-tert-butyl dicarbonate (Boc2O) in the presence of triethylamine in aqueous medium at room temperature for 8–10 hours.

- Workup: Adjust pH to 6–7 with hydrochloric acid, extract with dichloromethane, dry, concentrate, and crystallize from acetone at low temperature.

- Yield and Purity: High yield (72–75 g from 48–50 g starting material) with high purity and stability suitable for pharmaceutical intermediates.

- Reference: CN104628627A patent describes this method with advantages including ease of raw material availability, simple operation, and industrial scalability.

Introduction of the Methylcarbamoyl Group

The methylcarbamoyl group can be introduced by carbamoylation of the 4-position amine or via reaction of a suitable intermediate such as 4-(aminomethyl)piperidine derivatives.

- Typical reagents: Methyl isocyanate or methyl carbamoyl chloride can be used to react with the 4-aminopiperidine derivative.

- Conditions: Usually carried out in anhydrous organic solvents (e.g., dichloromethane or tetrahydrofuran) under controlled temperature (0–25 °C) with a base such as triethylamine to scavenge HCl.

- Purification: Column chromatography or crystallization to isolate the pure tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate.

Alternative Route via Carbamate Intermediates

- Starting from tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate , selective demethylation or substitution can yield the methylcarbamoyl derivative.

- This approach involves organometallic reagents such as methylmagnesium bromide for functional group transformations at low temperatures (-78 °C to 0 °C), followed by acidic quenching and extraction.

Comparative Data Table of Key Intermediates and Related Compounds

Research Findings and Industrial Considerations

- The Boc protection step is well-established with robust protocols ensuring high yield and purity, critical for downstream reactions.

- Carbamoylation reactions require careful control of moisture and temperature to prevent side reactions and degradation of the Boc group.

- Organometallic reagents (e.g., methylmagnesium bromide) enable selective transformations but necessitate low-temperature conditions and inert atmosphere.

- Industrial synthesis benefits from the use of inexpensive, readily available starting materials and scalable crystallization techniques.

- Purity and stability of the final product are confirmed by standard analytical methods such as NMR, HPLC, and mass spectrometry.

Summary of Preparation Methodology

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Boc Protection | 4-piperidinecarboxamide + Boc2O + Et3N, aqueous, RT, 8–10 h | 1-Boc-4-aminopiperidine, high purity |

| 2 | Carbamoylation | 1-Boc-4-aminopiperidine + methyl isocyanate or carbamoyl chloride, organic solvent, base, 0–25 °C | This compound |

| 3 | Purification | Crystallization or chromatography | Isolated pure target compound |

化学反应分析

Nucleophilic Acyl Substitution at the Methylcarbamoyl Group

The methylcarbamoyl moiety (-CONHCH₃) undergoes nucleophilic acyl substitution with organometallic reagents, enabling the synthesis of ketone derivatives. This reaction is critical for introducing aryl or alkyl groups into the piperidine scaffold.

Example Reaction with Grignard Reagents

Reaction of tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate with phenylmagnesium bromide yields tert-butyl 4-benzoylpiperidine-1-carboxylate :

| Reagent | Solvent | Temperature | Yield | Product |

|---|---|---|---|---|

| Phenylmagnesium bromide | THF | 0°C → RT | 35.5% | tert-Butyl 4-benzoylpiperidine-1-carboxylate |

| Isopropyl MgCl-LiCl | THF | -78°C → RT | 99% | tert-Butyl 4-isobutyrylpiperidine-1-carboxylate |

Mechanism :

- The Grignard reagent attacks the electrophilic carbonyl carbon of the methylcarbamoyl group.

- Subsequent elimination of the N-methoxy-N-methylamine leaving group forms the ketone .

Deprotection of the tert-Butyl Carbamate (Boc Group)

The tert-butyl carbamate protecting group is cleaved under acidic conditions to yield the free piperidine amine, a precursor for further functionalization.

Conditions and Outcomes

| Acid | Solvent | Temperature | Outcome |

|---|---|---|---|

| Trifluoroacetic acid | Dichloromethane | RT | Piperidine-4-carboxamide derivative |

| HCl (gas) | Dioxane | 0°C | Deprotected amine intermediate |

Applications :

- The deprotected amine is utilized in peptide coupling , synthesis of kinase inhibitors , and PROTACs (PROteolysis-TArgeting Chimeras) .

Reductive Amination and Alkylation

The free amine (post-Boc removal) participates in reductive amination or alkylation to introduce diverse substituents.

Example :

- Reaction with aldehydes (e.g., benzaldehyde) in the presence of NaBH₃CN yields N-alkylated piperidine derivatives .

Hydrolysis of the Methylcarbamoyl Group

Under strongly acidic or basic conditions, the methylcarbamoyl group hydrolyzes to a carboxylic acid, though this is less common due to competing Boc deprotection.

Conditions :

Coupling Reactions

The compound serves as a precursor in cross-coupling reactions, such as Suzuki-Miyaura couplings, when functionalized with boronate esters.

Example :

- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate reacts with aryl halides to form biaryl derivatives .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Key Products | Yield Range |

|---|---|---|---|

| Nucleophilic acyl substitution | Grignard reagents (e.g., PhMgBr) | Aryl/alkyl ketones | 35–99% |

| Boc deprotection | TFA/HCl in CH₂Cl₂ or dioxane | Free piperidine amine | >90% |

| Reductive amination | Aldehydes + NaBH₃CN | N-alkylated derivatives | 60–85% |

| Suzuki coupling | Aryl halides + Pd catalysts | Biaryl-functionalized piperidines | 70–95% |

Research Highlights

- Anticancer Applications : Derivatives synthesized via Grignard reactions show inhibitory activity against cancer cell lines (e.g., HCT-116) .

- Neuroprotective Potential : Structural analogs reduce cognitive deficits in Alzheimer’s models via NLRP3 inflammasome inhibition.

- Industrial Scalability : Optimized protocols achieve >99% yield in ketone formation using continuous flow reactors .

科学研究应用

Pharmaceutical Applications

Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate serves as a crucial building block in the synthesis of various pharmaceutical agents:

- Anticancer Agents : Derivatives of this compound have demonstrated inhibitory effects on specific cancer cell lines, indicating its potential as a precursor for anticancer drugs. Studies have shown that modifications to the piperidine structure can enhance biological activity against cancer cells .

- Neuroprotective Effects : Research has identified compounds derived from this compound that exhibit neuroprotective properties, particularly against amyloid-beta toxicity, which is linked to neurodegenerative diseases like Alzheimer's .

Synthesis Methodologies

The synthesis of this compound can be achieved through several methods, optimizing yield and purity:

- Coupling Reactions : A common synthetic route involves coupling reactions with piperidine derivatives and carbamate precursors. This method allows for the introduction of the methylcarbamoyl group at the desired position on the piperidine ring.

- Deprotection Techniques : The compound can also be synthesized by deprotecting tert-butyl esters using trifluoroacetic acid, followed by further reactions to yield the final product .

Biological Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for its application in drug development:

- Binding Affinity : Studies focusing on the binding affinity of this compound with various enzymes and receptors have shown that structural modifications can significantly affect its biological activity. For instance, derivatives have been tested for their ability to inhibit specific enzymes involved in cancer progression .

- Therapeutic Efficacy : Research indicates that compounds derived from this compound can modulate pathways involved in inflammation and cell death, providing insights into their potential therapeutic effects against diseases characterized by these processes .

Case Studies

作用机制

The mechanism of action of tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.

相似化合物的比较

Similar Compounds

- Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

- N-Boc-4-piperidineacetaldehyde

- 1-Boc-4-piperidone

Uniqueness

Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct reactivity and stability. Its tert-butyl and methylcarbamoyl groups provide steric hindrance and electronic effects that influence its chemical behavior, making it a valuable compound in various synthetic and research applications.

生物活性

Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate is a synthetic compound belonging to the piperidine class, which has garnered attention for its potential biological activities. This article delves into its biological mechanisms, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 123855-51-6

This compound features a tert-butyl group and a methylcarbamoyl moiety attached to a piperidine ring, which may influence its interactions with biological targets.

Preliminary studies suggest that this compound may interact with specific enzymes or receptors, potentially modulating their activity. The exact biological pathways remain under investigation, but initial findings indicate possible applications in therapeutic contexts, particularly in pharmacology.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, including:

- Analgesic Effects : Potential pain-relieving properties have been suggested based on structural similarities to known analgesics.

- Anti-inflammatory Activity : Some studies propose that it may reduce inflammation through modulation of inflammatory pathways.

Case Studies and Research Findings

A series of studies have explored the biological activity of this compound:

-

In Vitro Studies :

- A study evaluated the compound's effect on human macrophages, demonstrating a concentration-dependent inhibition of IL-1β release, suggesting anti-inflammatory potential .

- Another investigation focused on its interaction with NLRP3 inflammasome pathways, indicating possible roles in modulating pyroptosis in immune cells .

- Structure-Activity Relationship (SAR) :

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate | Contains methoxy group | Different functional group leading to varied reactivity |

| N-(4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl) | Substituted piperidine with bromo | Lacks methylcarbamoyl functionality |

| Tert-butyl 4-(hydroxyimino)piperidine-1-carboxylic acid | Similar core structure but without methyl substitution | Simpler structure may influence biological activity differently |

The unique combination of functional groups in this compound enhances its pharmacological properties and potential applications in drug discovery.

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

- Answer : A typical synthesis involves coupling the piperidine backbone with a tert-butyl carbamate group and methylcarbamoyl moiety. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC or DCC) with catalytic DMAP to activate the carboxylic acid intermediate.

- Protection/deprotection : The tert-butyl group is introduced via Boc protection under anhydrous conditions (e.g., using di-tert-butyl dicarbonate in THF) .

- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity (e.g., DMF for solubility) and temperature (room temp to 60°C) to improve yield. Purification via flash chromatography (silica gel, hexane/EtOAc gradient) is critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Answer : Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm backbone structure and substituent positions (e.g., tert-butyl singlet at ~1.4 ppm).

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water) with UV detection (210–254 nm) and mass spectrometry for purity (>95%) and molecular ion verification .

- Elemental analysis : Validate empirical formula consistency .

Q. What safety protocols are essential when handling this compound in the lab?

- Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .

- Respiratory protection : For powder handling, use NIOSH-certified N95 masks; for aerosol risks, use OV/AG/P99 respirators .

- Spill management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste .

- Storage : Keep in sealed containers under nitrogen at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Answer : Discrepancies may arise from:

- Impurity profiles : Compare batch-specific HPLC traces and quantify byproducts (e.g., de-Boc derivatives) .

- Assay variability : Standardize cell-based assays (e.g., ATP levels for cytotoxicity) across labs. Use positive controls (e.g., doxorubicin) and validate receptor binding via competitive ELISA .

- Solvent effects : Test activity in DMSO vs. aqueous buffers; ensure final solvent concentration ≤0.1% .

Q. What strategies are effective for studying the hydrolytic stability of the tert-butyl carbamate group under physiological conditions?

- Answer :

- Kinetic studies : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS. Calculate half-life using first-order kinetics .

- Stabilization : Add PEGylation or steric hindrance near the carbamate group to slow hydrolysis. Compare with analogs (e.g., benzyl carbamate) for relative stability .

- Mechanistic analysis : Use DFT calculations to model transition states and identify susceptible bonds .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

- Answer :

- Docking simulations : Use AutoDock Vina to predict binding poses against target proteins (e.g., kinases). Prioritize derivatives with lower ΔG values and hydrogen bonds to catalytic residues .

- QSAR modeling : Train models on IC50 data from analogs to correlate substituent properties (e.g., logP, polar surface area) with activity .

- ADMET prediction : Employ SwissADME to filter candidates with poor bioavailability or high hepatotoxicity risk .

Methodological Considerations

Q. What experimental controls are critical when evaluating this compound’s role in enzyme inhibition assays?

- Answer :

- Negative controls : Use vehicle-only (DMSO) and scrambled peptide/inhibitor.

- Positive controls : Include known inhibitors (e.g., staurosporine for kinases).

- Blank correction : Subtract background absorbance/fluorescence from assay plates .

- Dose-response curves : Test 8–10 concentrations in triplicate to calculate IC50 with 95% CI .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

- Answer :

- PK/PD modeling : Measure plasma half-life, Cmax, and tissue distribution in rodent models. Adjust dosing regimens to match in vitro exposure levels .

- Metabolite profiling : Identify active/inactive metabolites via LC-HRMS and test their activity .

- Formulation optimization : Use nanoemulsions or liposomes to improve solubility and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。